molecular formula C18H17NO4S3 B1574306 CCT3833

CCT3833

Cat. No. B1574306
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

Scientific Research Applications

KRAS-Mutant Cancer Treatment

CCT3833, also known as BAL3833, has emerged as a promising therapeutic agent in the treatment of KRAS-mutant cancers. KRAS mutations are prevalent in various types of cancers, including pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. These mutations present significant challenges in cancer treatment due to complex downstream signaling and feedback mechanisms. CCT3833 uniquely targets both RAF and SRC protein kinases, which are essential for the growth of KRAS-mutant cancers. This dual inhibition mechanism allows CCT3833 to effectively block cancer cell growth. In preclinical studies, CCT3833 demonstrated significant therapeutic efficacy in inhibiting tumor growth in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts. Furthermore, CCT3833 has been evaluated in a phase I clinical trial, where it prolonged progression-free survival in a patient with a G12VKRAS spindle cell sarcoma, highlighting its potential in treating KRAS-mutant cancers with limited therapeutic options (Saturno et al., 2020).

properties

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Appearance

Solid powder

synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.